2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride
Overview
Description
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride is a chemical compound with the molecular formula C11H11NO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole derivative in good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions, where different functional groups replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various hydroindole derivatives.
Scientific Research Applications
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other indole derivatives and complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological processes involving indole derivatives.
Industry: While not widely used in industry, it can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, influencing biological processes. For example, some indole derivatives inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[cd]indol-2-one: Another indole derivative with similar structural features.
1,5,6,7-Tetrahydro-4H-indol-4-one: A compound with a similar tricyclic structure but different functional groups.
Uniqueness
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Biological Activity
Overview
2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride (CAS Number: 1087737-80-1) is a derivative of indole, which is a significant heterocyclic compound found in various natural products and pharmaceuticals. Its molecular formula is C11H11ClN0, and it has a molecular weight of 209.67 g/mol. This compound has gained attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors, influencing critical biological processes. For instance, some studies have indicated that indole derivatives can inhibit enzymes such as thymidylate synthase, which is essential for DNA synthesis.
Enzyme Inhibition
Research has shown that this compound may exhibit promiscuous enzymatic inhibition, affecting multiple targets due to its structural properties. The compound can form covalent adducts with biologically relevant thiols like glutathione and cysteine residues on proteins, leading to non-specific inhibition in high-throughput screening assays .
Anticancer Properties
Recent studies have explored the potential of benzo[cd]indol-2(1H)-ones as selective inhibitors of bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in cancer cell proliferation and survival. In one study, compounds containing this scaffold demonstrated significant antiproliferative effects against leukemia cells with Kd values indicating strong binding affinity to BRD4 bromodomain .
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. These compounds are being investigated for their potential to mitigate neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis.
Study 1: BET Bromodomain Inhibition
In a study focused on the optimization of benzo[cd]indol-2(1H)-one derivatives as BET inhibitors, researchers identified potent compounds that exhibited high selectivity over non-BET family members. The lead molecule demonstrated a reasonable pharmacokinetic profile with high oral bioavailability (75.8%) and moderate half-life (T1/2 = 3.95 h) in vivo .
Compound | Kd Value (nM) | Selectivity | Antiproliferative Effect |
---|---|---|---|
Compound 85 | 124 | High | Significant on MV4;11 cells |
Compound 86 | 137 | Moderate | Moderate effect |
Study 2: Enzyme Interaction Analysis
A detailed analysis of the interactions between indole derivatives and various enzymes highlighted the potential for non-specific inhibition due to thiol reactivity. The study provided insights into the chemical mechanisms contributing to assay interference and suggested strategies for improving specificity in drug design .
Properties
IUPAC Name |
2,2a,3,4-tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c13-10-5-4-7-6-12-9-3-1-2-8(10)11(7)9;/h1-3,7,12H,4-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDUCHCMMHCGQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C3C1CNC3=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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